molecular formula C11H14ClNO B13941976 (4-Chlorophenyl)(tetrahydrofuran-2-yl)methanamine

(4-Chlorophenyl)(tetrahydrofuran-2-yl)methanamine

Cat. No.: B13941976
M. Wt: 211.69 g/mol
InChI Key: WHFDDFWZZVVGCH-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(tetrahydrofuran-2-yl)methanamine is an organic compound that features a chlorophenyl group attached to a tetrahydrofuran ring via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(tetrahydrofuran-2-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with tetrahydrofuran-2-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further optimize the reaction conditions, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(tetrahydrofuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2) with palladium (Pd) catalyst are typical reducing agents.

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3) are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, carboxylic acids, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Chlorophenyl)(tetrahydrofuran-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine: This compound has a similar structure but features a tetrahydropyran ring instead of a tetrahydrofuran ring.

    (4-Chlorophenyl)(phenyl)methanamine: This compound contains a phenyl group instead of a tetrahydrofuran ring.

Uniqueness

(4-Chlorophenyl)(tetrahydrofuran-2-yl)methanamine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

(4-chlorophenyl)-(oxolan-2-yl)methanamine

InChI

InChI=1S/C11H14ClNO/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h3-6,10-11H,1-2,7,13H2

InChI Key

WHFDDFWZZVVGCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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